5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol
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Overview
Description
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C14H26O It is characterized by the presence of a tert-butyl group and two methyl groups attached to an octadiene backbone, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures, typically around 418.15 K, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadiene backbone can be reduced to single bonds.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic tert-butyl and methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Shares the tert-butyl groups but lacks the octadiene backbone.
Methyl 4-formylbenzoate: Contains a formyl group and a benzene ring but lacks the tert-butyl and methyl groups.
Uniqueness
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is unique due to its combination of a hydroxyl group, tert-butyl groups, and an octadiene backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
919516-36-2 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3 |
InChI Key |
MQGILFJEMZDFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=CC(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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